2-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide” is a chemical compound that has been studied for its potential biological activities . It is related to a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of various acetamide derivatives, including structures similar to 2-(4-(N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide, for their potential applications in medicinal chemistry. For instance, the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored, evaluating their antibacterial potentials. These compounds have been shown to be moderate inhibitors, particularly against Gram-negative bacterial strains, indicating the relevance of acetamide derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antibacterial Activity
Another study synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating their antibacterial and anti-enzymatic potentials. These compounds demonstrated significant inhibitory effects against certain bacterial strains, highlighting the potential use of similar acetamide derivatives in antibacterial therapy (Nafeesa et al., 2017).
Enzyme Inhibition
Further, the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been explored for their potential enzyme inhibition properties. These compounds showed promising activity against acetylcholinesterase and butyrylcholinesterase (AChE and BChE) respectively, as well as against lipoxygenase (LOX) enzymes, suggesting their potential in developing treatments for diseases associated with enzyme dysfunction (Khalid et al., 2014).
Heterocyclic Scaffolds and Synthetic Methodologies
Research into cyclic sulfamidates has demonstrated their utility as versatile precursors for synthesizing substituted and enantiopure heterocyclic classes, including piperazine and benzofused heterocyclic scaffolds. This methodology facilitates the synthesis of compounds like levofloxacin, showcasing the importance of such derivatives in synthesizing antibacterial agents and other medicinal compounds (Bower et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S2/c18-17(21)11-26-15-1-3-16(4-2-15)28(24,25)19-13-5-8-20(9-6-13)14-7-10-27(22,23)12-14/h1-4,13-14,19H,5-12H2,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNMYKWFHUJVAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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